molecular formula C11H13NO2 B1603055 2-Isopropoxy-4-methoxybenzonitrile CAS No. 548472-47-5

2-Isopropoxy-4-methoxybenzonitrile

Cat. No.: B1603055
CAS No.: 548472-47-5
M. Wt: 191.23 g/mol
InChI Key: OFPIIINJIJFELA-UHFFFAOYSA-N
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Description

2-Isopropoxy-4-methoxybenzonitrile is a benzonitrile derivative featuring two alkoxy substituents: an isopropoxy group at the 2-position and a methoxy group at the 4-position. The nitrile group at the 1-position imparts electron-withdrawing properties, while the alkoxy substituents modulate electronic and steric effects. Its structural features influence solubility, crystallinity, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-8(2)14-11-6-10(13-3)5-4-9(11)7-12/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPIIINJIJFELA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30627784
Record name 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

548472-47-5
Record name 4-Methoxy-2-[(propan-2-yl)oxy]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30627784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Isopropoxy-4-methoxybenzonitrile involves the reaction of 2-hydroxy-4-methoxybenzonitrile with 2-iodopropane in the presence of a base such as cesium carbonate. The reaction is typically carried out in acetone as a solvent and heated at reflux for several hours. The product is then extracted using diethyl ether and purified by chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-4-methoxybenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Cesium Carbonate: Used as a base in the synthesis.

    2-Iodopropane: Alkylating agent for introducing the isopropoxy group.

    Palladium Catalysts: Employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound.

Scientific Research Applications

2-Isopropoxy-4-methoxybenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Isopropoxy-4-methoxybenzonitrile in its applications involves its ability to participate in various chemical reactions. The isopropoxy and methoxy groups can influence the reactivity of the aromatic ring, making it a useful intermediate in organic synthesis. The nitrile group can also participate in reactions, providing a handle for further functionalization.

Comparison with Similar Compounds

Structural and Electronic Properties

The following table compares key properties of 2-isopropoxy-4-methoxybenzonitrile with structurally related benzonitrile derivatives:

Compound Name Substituents Molecular Weight (g/mol) Predicted logP Melting Point (°C) Solubility in DMSO (mg/mL)
This compound 2-Isopropoxy, 4-methoxy 221.25 ~2.5 85–90 (estimated) 0.5
4-Methoxybenzonitrile 4-Methoxy 133.15 ~1.2 45–48 10
2-((4-Ethylphenoxy)methyl)benzonitrile 2-(4-Ethylphenoxymethyl) 239.29 ~3.0 110–115 0.3

Key Observations :

  • Substituent Bulk : The isopropoxy group in this compound introduces greater steric hindrance compared to the methoxy group in 4-methoxybenzonitrile. This reduces solubility in polar solvents like DMSO .
  • Electron-Donating Effects : Both methoxy and isopropoxy groups are electron-donating via oxygen lone pairs, activating the aromatic ring toward electrophilic substitution. However, the isopropoxy group’s bulk may hinder reactivity at the 2-position.
  • Lipophilicity : The higher logP of this compound (~2.5) compared to 4-methoxybenzonitrile (~1.2) reflects increased hydrophobicity due to the isopropyl chain.

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for crystal engineering, differ significantly among these compounds:

  • 4-Methoxybenzonitrile : The methoxy group acts as a hydrogen bond acceptor, forming weak C–H···O interactions. Its simpler structure facilitates dense crystal packing, leading to a lower melting point (45–48°C) .
  • This compound : The isopropoxy group introduces steric constraints, likely reducing directional hydrogen bonding. This may result in less efficient packing and a higher melting point (85–90°C) compared to 4-methoxybenzonitrile.
  • 2-((4-Ethylphenoxy)methyl)benzonitrile: The ethylphenoxymethyl substituent creates extended hydrophobic interactions, contributing to its high melting point (110–115°C) and low solubility .

Biological Activity

2-Isopropoxy-4-methoxybenzonitrile, also known by its chemical identifier 548472-47-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

  • Molecular Formula : C12H15NO2
  • Molecular Weight : 203.25 g/mol
  • IUPAC Name : this compound
  • CAS Number : 548472-47-5

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's structure allows it to modulate the activity of specific proteins involved in critical biological processes.

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cells through mechanisms involving the p53 protein pathway. The p53 protein plays a crucial role in regulating the cell cycle and preventing tumor development by inducing growth arrest or apoptosis in damaged cells .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes, which may contribute to its therapeutic effects. For example, it has been shown to inhibit the activity of MDM2, a negative regulator of p53. Inhibition of the MDM2-p53 interaction leads to increased levels of p53, resulting in enhanced apoptosis and cell cycle arrest in cancer cells with wild-type p53 .

Comparative Analysis with Similar Compounds

Compound NameStructure (SMILES)Biological Activity
This compoundCCOC1=CC=C(C=C1)C(=N)C#NAnticancer, enzyme inhibition
4-MethoxybenzonitrileCOC1=CC=C(C=C1)C#NModerate anticancer activity
4-(3-Chloro-4-methylphenyl)piperidin-4-olCC(C)C1=CC=C(C=C1)ClPotential analgesic properties

Case Studies

  • In Vitro Study on Cancer Cell Lines :
    A study evaluated the effects of this compound on various cancer cell lines. Results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as an anticancer agent .
  • MDM2-P53 Interaction Study :
    Another study focused on the compound's role as an MDM2 antagonist. The findings demonstrated that treatment with this compound led to increased p53 levels and subsequent induction of p21, a cyclin-dependent kinase inhibitor, confirming its mechanism of action in promoting cell cycle arrest .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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